molecular formula C6H10KO7+ B1604249 5-Keto-D-gluconic acid potassium salt CAS No. 5447-60-9

5-Keto-D-gluconic acid potassium salt

Cat. No.: B1604249
CAS No.: 5447-60-9
M. Wt: 233.24 g/mol
InChI Key: GSFHMOMWXNDPMM-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

It is known to be used as a pharmaceutical intermediate , suggesting that it may interact with various biological targets depending on the specific context of its use.

Mode of Action

It is known that the compound can be produced by certain strains of bacteria, such as gluconobacter oxydans . This bacterium has enzymes like 5KGA reductase that can interact with the compound

Biochemical Pathways

The biochemical pathways involving 5-Keto-D-gluconic acid potassium salt are not fully elucidated. It is known that the compound can be produced from glucose by G. oxydans after a period of fermentation . This suggests that the compound may play a role in the metabolic pathways of these bacteria.

Pharmacokinetics

It is known that the compound is soluble in water , which could potentially impact its bioavailability and distribution in biological systems.

Result of Action

As a pharmaceutical intermediate , the compound’s effects would likely depend on the specific context of its use.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is known to be incompatible with heat and oxidizing agents . Additionally, its solubility in water suggests that the compound’s action and stability could be influenced by the presence and concentration of water in its environment.

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Keto-D-gluconic acid potassium salt can be synthesized through the oxidation of D-gluconic acid. The process involves the use of specific dehydrogenases, such as gluconate-5-dehydrogenase, which catalyze the conversion of D-gluconic acid to 5-Keto-D-gluconic acid . The reaction conditions typically include an aqueous medium and controlled pH levels to ensure optimal enzyme activity.

Industrial Production Methods

Industrial production of this compound often involves microbial fermentation using strains of Gluconobacter oxydans. These bacteria are capable of oxidizing glucose to gluconic acid and subsequently to 5-Keto-D-gluconic acid through the action of membrane-bound and soluble dehydrogenases . The product is then isolated and purified to obtain the potassium salt form.

Chemical Reactions Analysis

Types of Reactions

5-Keto-D-gluconic acid potassium salt undergoes various chemical reactions, including:

    Oxidation: It can be further oxidized to produce other derivatives.

    Reduction: It can be reduced to form D-gluconic acid.

    Substitution: It can participate in substitution reactions where functional groups are replaced.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out in aqueous solutions under controlled temperature and pH conditions .

Major Products

The major products formed from these reactions include various derivatives of gluconic acid, such as 2-Keto-D-gluconic acid and other oxidized forms .

Scientific Research Applications

5-Keto-D-gluconic acid potassium salt has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Keto-D-gluconic acid potassium salt is unique due to its specific oxidation state and its ability to participate in a wide range of chemical reactions. Its potassium salt form also enhances its solubility and stability in aqueous solutions, making it suitable for various industrial and research applications .

Properties

IUPAC Name

potassium;(2R,3S,4S)-2,3,4,6-tetrahydroxy-5-oxohexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O7.K/c7-1-2(8)3(9)4(10)5(11)6(12)13;/h3-5,7,9-11H,1H2,(H,12,13);/q;+1/p-1/t3-,4+,5-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSFHMOMWXNDPMM-YMDUGQBDSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)C(C(C(C(=O)[O-])O)O)O)O.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C(=O)[C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9KO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20635732
Record name Potassium D-xylo-hex-5-ulosonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20635732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91446-96-7
Record name Potassium D-xylo-hex-5-ulosonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20635732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Keto-D-gluconic acid potassium salt
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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